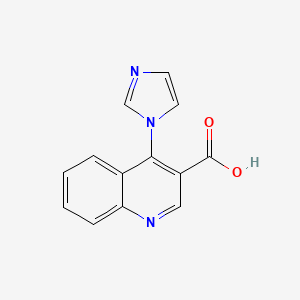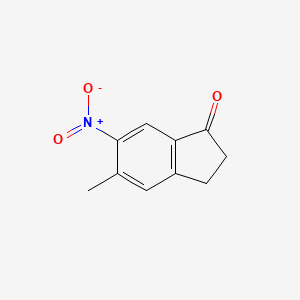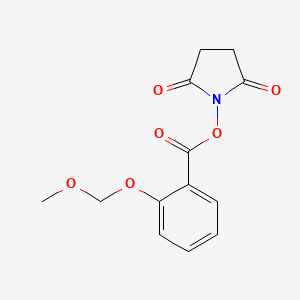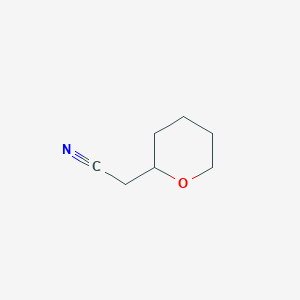
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile
Descripción general
Descripción
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile is a heterocyclic organic compound . It has a molecular weight of 125.17 and its IUPAC name is tetrahydro-2H-pyran-4-ylacetonitrile . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 1 six-membered ring, 1 nitrile (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 125.17 and a molecular formula of C7H11NO . The compound is stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile serves as a key intermediate in synthesizing various heterocycles. For instance, it is used in the production of polyfunctionally substituted heterocycles, such as pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, which incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety. These compounds have been evaluated for their antioxidant activities, with some showing activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).
Cyclization Reactions
In cyclization reactions, this chemical plays a crucial role. For example, in the presence of CuBr(2) or CuI/I(2) in aqueous acetonitrile, it leads to the formation of 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones. The selectivity of this reaction is highly temperature-dependent (Huang & Zhou, 2002).
Synthesis of Pyrimidines
It also finds application in synthesizing pyrimidine derivatives. For instance, base-catalyzed ring transformation of suitably functionalized 2H-pyran-2-ones using 2-aminopyrazine and arylamidinium salts produces aryl/heteroaryl tethered pyrimidin-4-yl acetonitriles (Pratap et al., 2007).
Electrochemical Synthesis
In electrochemical synthesis, this compound is used in the electrogenerated base-promoted synthesis of tetrahydrobenzo[b]pyran derivatives. This method involves a one-pot, three-component condensation at room temperature in acetonitrile, demonstrating its versatility in organic synthesis (Fotouhi et al., 2007).
Glycosidase Inhibitory Activity
In medicinal chemistry, this compound derivatives have been explored for their glycosidase inhibitory activities. These activities are significant in the context of treating type II diabetes, as the compounds exhibit inhibitory effects on enzymes like α-amylase and α-glucosidase. This research points to the potential of these compounds in managing hyperglycemia in diabetes (Patil et al., 2012).
Protection Group Synthesis
This compound is instrumental in synthesizing protecting groups for alcohols. For example, tetrahydro-2-(2-propynyloxy)-2H-pyran, derived from this compound, has been used to demonstrate Markownikov Addition and the formation of a THP-ether protecting group in organic laboratory exercises. It also helps in illustrating advanced NMR phenomena, proving its importance in educational and research settings (Brisbois et al., 1997).
Organofluorine Compound Synthesis
In the field of organofluorine chemistry, this compound facilitates the addition of per- and polyfluoroalkyl iodides to cyclic enol ethers. The reaction products have applications in creating 2-(F-alkyl)lactones or diols, useful in various industrial and pharmaceutical applications. This method provides a new and effective approach for preparing these organofluorine compounds (Huang et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Compounds with similar structures have been reported to have various biological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(Tetrahydro-2H-pyran-2-YL)acetonitrile . For instance, its stability might be affected by exposure to light or high temperatures .
Análisis Bioquímico
Biochemical Properties
2-(Tetrahydro-2H-pyran-2-YL)acetonitrile plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to form stable complexes with certain enzymes, which can influence the enzyme’s activity. For example, it can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules are typically characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For instance, it may activate or inhibit specific signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can result in conformational changes in the enzyme, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound may result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully determine the appropriate dosage to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other molecules involved in metabolic processes, influencing metabolic flux and the levels of specific metabolites. These interactions can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity, as its concentration in specific tissues or organelles may determine its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may be localized to the mitochondria, where it can impact mitochondrial function and energy metabolism. The localization of the compound can also affect its stability and interactions with other biomolecules .
Propiedades
IUPAC Name |
2-(oxan-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIYRDQWDXPNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539112 | |
| Record name | (Oxan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75394-84-2 | |
| Record name | (Oxan-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




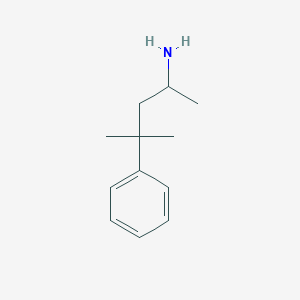



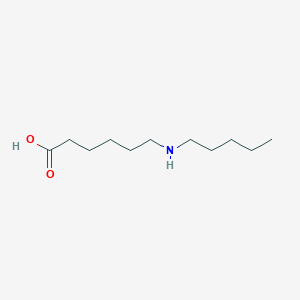

![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)


